molecular formula C17H19NO2 B174625 4-methoxy-N-(3-phenylpropyl)benzamide CAS No. 147497-53-8

4-methoxy-N-(3-phenylpropyl)benzamide

Cat. No. B174625
CAS RN: 147497-53-8
M. Wt: 269.34 g/mol
InChI Key: XXLRGLFPMMNMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(3-phenylpropyl)benzamide, also known as F 13640, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields.

Mechanism of Action

The exact mechanism of action of F 13640 is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
F 13640 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain regions of the brain. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anticonvulsant properties.

Advantages and Limitations for Lab Experiments

F 13640 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied, and its effects are well-documented. However, there are also some limitations to using F 13640 in lab experiments. It is a relatively expensive compound, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of F 13640. One area of research is the potential use of F 13640 in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the development of new synthetic compounds that are similar to F 13640 but have improved therapeutic properties. Finally, further studies are needed to fully understand the mechanism of action of F 13640 and its effects on the dopamine and serotonin systems in the brain.
Conclusion:
In conclusion, F 13640 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Further research is needed to fully understand the mechanism of action of F 13640 and its effects on the dopamine and serotonin systems in the brain.

Scientific Research Applications

F 13640 has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

CAS RN

147497-53-8

Product Name

4-methoxy-N-(3-phenylpropyl)benzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-20-16-11-9-15(10-12-16)17(19)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19)

InChI Key

XXLRGLFPMMNMRT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2

synonyms

BenzaMide, 4-Methoxy-N-(3-phenylpropyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-methoxybenzoyl chloride (37.8 g, 0.222 mol) in CH2Cl2 (200 ml) at 0°, is added triethylamine (22.5 g, 0.222 mol) followed by the slow addition of 3-phenylpropylamine (20 g, 0.148 mol) dissolved in CH2Cl2 (100 ml). The reaction is allowed to warm to room temperature over several hours. The solvent is removed in vacuo, and the residue is dissolved in EtOAc (500 ml) and 2N HCl (500 ml). The EtOAc is separated, washed with 2N HCl (350 ml), H2O (350 ml), saturated NaHCO3 solution (350 ml), and saturated NaCl solution (350 ml); dried over MgSO4 ; and evaporated. The resulting light brown solid is purified by chromatography (SiO2 ; 1:9 EtOAc/hexanes, 1:4 EtOAc/hexanes) yielding N-(3-phenylpropyl)-4-methoxybenzamide as creamy solid.
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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